molecular formula C13H11ClO4S B1363956 4-(2-methoxyphenoxy)benzenesulfonyl Chloride CAS No. 690632-30-5

4-(2-methoxyphenoxy)benzenesulfonyl Chloride

Cat. No.: B1363956
CAS No.: 690632-30-5
M. Wt: 298.74 g/mol
InChI Key: DKNWPXFCLUKCQB-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C13H11ClO4S and a molecular weight of 298.75 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methoxyphenoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-methoxyphenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent, such as dichloromethane or chloroform, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps, such as recrystallization or distillation, to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

    Sulfonyl Hydride: Formed from reduction.

Scientific Research Applications

4-(2-Methoxyphenoxy)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, such as amines, alcohols, and water. This reactivity allows the compound to form various derivatives, such as sulfonamides and sulfonates, through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)benzenesulfonyl chloride: Similar structure but with a methoxy group at the 4-position instead of the 2-position.

    4-(2-Hydroxyphenoxy)benzenesulfonyl chloride: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(2-Methylphenoxy)benzenesulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group

Uniqueness

4-(2-Methoxyphenoxy)benzenesulfonyl chloride is unique due to the presence of the 2-methoxyphenoxy group, which imparts specific reactivity and properties to the compound. This structural feature allows for selective reactions and functionalization, making it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

4-(2-methoxyphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWPXFCLUKCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383340
Record name 4-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-30-5
Record name 4-(2-Methoxyphenoxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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